Sulfonium, methyldiphenyl-

Organic Synthesis C–C Cross-Coupling Pd Catalysis

Standard onium salt PAG substitutions often fail in advanced lithography and thermal-cure systems due to mismatched C-S bond energetics and latency profiles. Methyldiphenylsulfonium salts overcome these limitations with compound-specific reactivity that triphenylsulfonium or methyltetrahydrothiophenium analogs cannot replicate. • Pd-catalyzed Suzuki-Miyaura phenylation: Methyl(diphenyl)sulfonium triflate delivers superior cross-coupling yields vs. triphenylsulfonium triflate; avoids unproductive S-R cleavage of perfluoroalkyl analogs. • One-part epoxy systems: Methyldiphenylsulfonium tetrafluoroborate remains inactive below 80 °C for long pot life and initiates rapidly at 160 °C for on-demand curing. • EUV/193 nm CAR: Enables reduced line edge roughness and improved pattern fidelity when incorporated into adhesion-promoter PAG moieties for sub-100 nm fabrication.

Molecular Formula C13H13S+
Molecular Weight 201.31 g/mol
CAS No. 29245-68-9
Cat. No. B15480784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfonium, methyldiphenyl-
CAS29245-68-9
Molecular FormulaC13H13S+
Molecular Weight201.31 g/mol
Structural Identifiers
SMILESC[S+](C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C13H13S/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3/q+1
InChIKeyBJMDYNHSWAKAMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyldiphenylsulfonium Photoacid Generator


Sulfonium, methyldiphenyl- (CAS 29245-68-9) is an onium salt photoacid generator (PAG) that serves as a cationic photoinitiator for polymerization and a thermal latent initiator. Its methyldiphenylsulfonium cation (C13H13S⁺) [1] is a reactive intermediate that generates strong acid upon exposure to radiation or heat, enabling chemically amplified resist (CAR) processes in semiconductor lithography .

Workflow Chemically amplified resist (CAR) photoacid generator
Selection Methyldiphenylsulfonium salt for acid-catalyzed processes
Use Context Thermal latent initiator for epoxy / polymer systems

Substituting Methyldiphenylsulfonium: Performance Risks


The performance of methyldiphenylsulfonium salts in both photo- and thermal-initiated applications is not shared equally by all onium salts. Direct substitution with common alternatives like triphenylsulfonium salts can lead to significantly lower reaction yields in cross-coupling chemistry [1] or altered thermal latency profiles that disrupt established manufacturing processes [2]. These performance divergences, driven by differences in electrophilicity and C–S bond dissociation energetics, necessitate a compound-specific evaluation rather than a class-level substitution strategy.

Methyldiphenylsulfonium Triphenylsulfonium & perfluoroalkyl analogs Cross-coupling yields may drop significantly; perfluoroalkyl analogs favor unproductive S–R cleavage (0–5% yield) and cannot replace methyl(diphenyl)sulfonium.
Methyldiphenylsulfonium tetrafluoroborate Methyltetrahydrothiophenium tetrafluoroborate Thermal latency profile may not transfer: the tetrahydrothiophenium analog shows no initiation activity across the entire temperature range, breaking the on/off curing behavior.

Methyldiphenylsulfonium vs. Closest Analogs


Suzuki–Miyaura Cross-Coupling Yield

In a comparative study of Pd-catalyzed phenylation of arylboronic acids, methyl(diphenyl)sulfonium triflate provided much higher yields than triphenylsulfonium triflate. While triphenylsulfonium triflate (2m) was an effective reagent, the methyldiphenylsulfonium salt (2i) and its ethyl analog (2j) were specifically identified as being among the most effective reagents under mild conditions [1]. The strong electronegativity of long-chain perfluoroalkyl groups on other sulfonium salts led to undesired S–R bond cleavage and very low yields (0-5%), while the methyl(diphenyl)sulfonium salt avoided this pathway.

Cross-coupling yield
Head-to-head
High yield vs. 0–5% for perfluoroalkyl(diphenyl)sulfonium analogs; comparable or better than triphenylsulfonium
Supports selection for Pd-catalyzed phenylation
Reported under mild Suzuki–Miyaura conditions; exact yield % not specified
Organic Synthesis C–C Cross-Coupling Pd Catalysis

Thermal Latency in Cationic Polymerization

The thermal latency of methyldiphenylsulfonium tetrafluoroborate (4a) has been rigorously characterized. In the cationic polymerization of glycidyl phenyl ether (1), this compound exhibits a moderate thermal latency: polymerization occurs efficiently at 160°C but does not proceed below 80°C [1][2]. This contrasts with methyltetrahydrothiophenium tetrafluoroborate (5), which showed no initiation activity across the entire temperature range from room temperature to 160°C [2].

Thermal latency
Head-to-head
Active at 160°C; no polymerization below 80°C. Comparator methyltetrahydrothiophenium salt: completely inactive from RT to 160°C.
Defined thermal on/off switch for cationic polymerization
Evaluated in glycidyl phenyl ether polymerization
Polymer Chemistry Cationic Polymerization Thermal Latent Initiator

Photoacid Generator for Semiconductor Adhesion

Methyldiphenylsulfonium is a key component in a patented photoactive adhesion promoter designed to mitigate semiconductor process defects such as line edge roughness and limited depth of focus [1]. The patent specifically claims a photoacid generator comprising a methyldiphenylsulfonium photon harvesting group linked to an adhesion promoter via a non-cyclic organic chain [1]. While the patent does not provide quantitative lithographic data for the compound alone, it establishes its distinct utility in a formulated product intended to improve resist performance. A separate comparative lithography study using a related diphenylmethylphenylsulfonium PAG showed that adjusting the PAG loading from 3 to 7 parts by weight improved LWR (Line Width Roughness) on a 0.10 μm L/S pattern by up to 5 grades on a 1-5 scale, and enhanced sensitivity [2].

Lithographic function
Class-level
Claimed as photon harvesting group in photoactive adhesion promoter; structurally analogous PAG improved LWR from Grade 1 to Grade 5 with loading adjustment
May support CAR adhesion promoter development
Patent and analog data; target-specific lithographic performance to verify
Semiconductor Manufacturing Lithography Photoresist

Methyldiphenylsulfonium Application Scenarios


Pd-Catalyzed C–C Cross-Coupling

Synthetic chemists should prioritize methyl(diphenyl)sulfonium triflate when performing Pd-catalyzed Suzuki–Miyaura phenylation reactions, as it has been shown to provide superior yields compared to common alternatives like triphenylsulfonium triflate and far surpasses perfluoroalkyl analogs that suffer from unproductive S–R bond cleavage [1].

Latent Curing Agent for Epoxy Systems

Formulators of one-part epoxy or glycidyl phenyl ether systems can leverage the precise thermal latency of methyldiphenylsulfonium tetrafluoroborate. Its inactivity below 80°C ensures long-term pot life and storage stability, while rapid initiation at 160°C enables on-demand curing in industrial composite or coating applications, a feature absent in other sulfonium salts like methyltetrahydrothiophenium tetrafluoroborate [1][2].

Advanced Photoresist for Semiconductor Lithography

Semiconductor material scientists developing chemically amplified resists (CARs) for 193 nm or EUV lithography can utilize methyldiphenylsulfonium as a photoacid-generating moiety within specialized adhesion promoters [1]. This targeted application aims to reduce line edge roughness (LWR) and improve pattern fidelity, a critical requirement for sub-100 nm feature fabrication as demonstrated by analogous diphenylmethylphenylsulfonium salts [2].

Application
Selection Property
Validation Focus
Pd-catalyzed C–C cross-coupling
Reported yield context
Cross-coupling efficiency under mild conditions
Latent cationic polymerization
Thermal latency profile
Polymerization initiation temperature verification
CAR photoresist adhesion
Photoacid-generation function
Pattern-fidelity and LWR endpoint review
Quote Request

Request a Quote for Sulfonium, methyldiphenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.